3-(2-methoxyethyl)-2-(methylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
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Overview
Description
3-(2-methoxyethyl)-2-(methylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of pyrimidoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrimidoindole core with methoxyethyl and methylsulfanyl substituents, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)-2-(methylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidoindole Core: This can be achieved through cyclization reactions involving appropriate precursors such as indole derivatives and pyrimidine intermediates.
Introduction of Substituents: The methoxyethyl and methylsulfanyl groups can be introduced through nucleophilic substitution reactions using reagents like methoxyethyl halides and methylthiol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
Scaling Up Reactions: Using larger quantities of reagents and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyethyl)-2-(methylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Methoxyethyl halides, methylthiol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Compounds with different substituents replacing the methoxyethyl or methylsulfanyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Exploring its use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-methoxyethyl)-2-(methylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Altering Gene Expression: Affecting transcription factors and gene expression profiles.
Comparison with Similar Compounds
Similar Compounds
3-(2-methoxyethyl)-2-(methylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indole: Lacks the ketone group.
2-(methylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one: Lacks the methoxyethyl group.
3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one: Lacks the methylsulfanyl group.
Uniqueness
The presence of both methoxyethyl and methylsulfanyl groups in 3-(2-methoxyethyl)-2-(methylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one imparts unique chemical properties and potential biological activities that distinguish it from similar compounds.
Properties
IUPAC Name |
3-(2-methoxyethyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-19-8-7-17-13(18)12-11(16-14(17)20-2)9-5-3-4-6-10(9)15-12/h3-6,15H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWVOJPCTAIGJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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